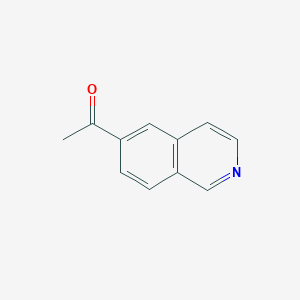

1-(Isoquinolin-6-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-6-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFUTIVUUBJCIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310656 |

Source

|

| Record name | 1-(6-Isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015070-54-8 |

Source

|

| Record name | 1-(6-Isoquinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015070-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Isoquinolin-6-YL)ethanone: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Isoquinolin-6-YL)ethanone is a heterocyclic ketone and a member of the diverse isoquinoline family of compounds. The isoquinoline scaffold is a key pharmacophore in numerous biologically active molecules and approved pharmaceuticals, driving significant interest in its derivatives for drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure and basic physical characteristics. However, a thorough review of the current scientific literature reveals a notable scarcity of in-depth experimental data, including detailed synthetic protocols, comprehensive spectroscopic analysis, and specific reactivity studies for this particular isomer. This guide will summarize the available information and, more importantly, delineate the existing knowledge gaps, proposing a strategic approach for future research to fully characterize this promising molecule.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The versatility of the isoquinoline ring system, allowing for substitution at various positions, provides a rich scaffold for the design of novel therapeutic agents. The introduction of an acetyl group, as seen in this compound, offers a potential handle for further chemical modifications and the exploration of new biological activities.

Molecular Structure and Basic Properties

A foundational understanding of a molecule begins with its fundamental properties. For this compound, the key identifiers and basic characteristics are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1015070-54-8 | [5] |

| Molecular Formula | C₁₁H₉NO | [5] |

| Molecular Weight | 171.20 g/mol | [6] |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-Acetylisoquinoline | N/A |

Synthesis and Purification: A Path Forward

A plausible synthetic strategy for this compound could involve a multi-step sequence starting from a suitably substituted benzene derivative. The following proposed workflow is a logical starting point for researchers aiming to synthesize this compound.

Proposed Synthetic Workflow

Caption: Proposed general workflow for the synthesis of this compound.

Experimental Causality:

-

Choice of Starting Material: The selection of a starting material with the amino and acetic acid functionalities in a meta relationship is crucial for achieving the desired 6-substituted isoquinoline ring system after cyclization.

-

Acylation: This step is necessary to introduce the acetyl group that will ultimately become the ethanone moiety of the final product.

-

Cyclization: The Bischler-Napieralski reaction is a robust method for the synthesis of dihydroisoquinolines from N-acyl-β-phenethylamines. The choice of dehydrating agent (e.g., P₂O₅, POCl₃) is critical and often requires optimization.

-

Aromatization: The resulting dihydroisoquinoline intermediate would require dehydrogenation to form the fully aromatic isoquinoline ring. This can typically be achieved using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.

-

Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature. The choice of solvent system (eluent) would need to be determined empirically, for example, by using thin-layer chromatography (TLC).

Spectroscopic Characterization: The Missing Data

A significant gap in the scientific literature is the absence of published spectroscopic data for this compound. To fully characterize this compound and confirm its identity after synthesis, a complete spectroscopic analysis is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system and a singlet for the methyl protons of the acetyl group. The specific chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the 6-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ketone and the carbons of the isoquinoline ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula of C₁₁H₉NO. The fragmentation pattern observed in the mass spectrum could also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone.

Chemical Reactivity: Exploring the Potential

The reactivity of this compound can be inferred from the known reactivity of isoquinolines and aromatic ketones. The following diagram illustrates potential reaction pathways.

Caption: Potential reactivity pathways for this compound.

Expert Insights on Reactivity:

-

Reactions at the Ketone: The acetyl group provides a versatile handle for a variety of transformations. Reduction would yield the corresponding alcohol, which could be a precursor for other derivatives. Oxidation, under appropriate conditions, could lead to the carboxylic acid. The ketone also allows for carbon-carbon bond formation through reactions like the Wittig reaction.

-

Reactions on the Isoquinoline Ring: The isoquinoline ring system is susceptible to electrophilic aromatic substitution. The position of substitution will be directed by the existing acetyl group and the nitrogen atom in the pyridine ring. The nitrogen atom itself can undergo reactions such as N-oxidation.

Potential Applications in Drug Discovery

Given the broad biological activities of isoquinoline derivatives, this compound represents a valuable starting point for the synthesis of novel compounds with therapeutic potential. The acetyl group can be modified to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas for Exploration:

-

Oncology: Many isoquinoline alkaloids and their derivatives have demonstrated potent anticancer activity.

-

Infectious Diseases: The isoquinoline scaffold is found in several compounds with antibacterial, antifungal, and antiviral properties.

-

Neurodegenerative Diseases: Certain isoquinoline derivatives have shown promise as modulators of targets relevant to neurodegenerative disorders.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling heterocyclic aromatic compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

This compound is a molecule of significant interest due to its place within the pharmacologically important isoquinoline family. However, this technical guide highlights a critical lack of specific experimental data for this compound in the public domain. To unlock the full potential of this compound as a building block in drug discovery and other applications, a concerted research effort is required.

Key areas for future research include:

-

Development and publication of a robust and reproducible synthetic protocol.

-

Full spectroscopic characterization (NMR, MS, IR) to provide a definitive reference for this compound.

-

Systematic investigation of its chemical reactivity to understand its utility as a synthetic intermediate.

-

Screening for biological activity in a variety of assays to identify potential therapeutic applications.

By addressing these knowledge gaps, the scientific community can fully elucidate the chemical properties of this compound and pave the way for its use in the development of novel and impactful chemical entities.

References

Youming Shen, Ze Tan, De Chen, Xunbo Feng, Mo Li, CanCheng Guo. (n.d.). Supporting Information. The Royal Society of Chemistry. [7] 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone hydrochloride - Safety Data Sheet. (2023, May 6). Chemicalbook. [8] Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. (n.d.). AWS. [6] 1053655-98-3 | 1-(Isoquinolin-8-yl)ethanone. (n.d.). ChemScene. [9] 1(2H)-Isoquinolinone. (n.d.). PubChem. [10] 1-ISOQUINOLIN-3-YL-ETHANONE | 91544-03-5. (n.d.). ChemicalBook. [11] Sourcing High-Quality 1-(3-Bromoquinolin-6-yl)ethanone: A Buyer's Guide from China. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.. [12] 1-(Isoquinolin-1-yl)ethan-1-one. (n.d.). PubChem. [1] 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. (n.d.). PMC. [13] Rupali S Endait. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo. [14] Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011, January 1). PubMed. [15] Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. (n.d.). PubMed. [16] Isoquinoline. (n.d.). NIST WebBook. Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [17] Isoquinoline. (n.d.). NIST WebBook. [18] Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. (n.d.). ResearchGate. [5] this compound | 1015070-54-8. (n.d.). ChemicalBook. [19] this compound. (n.d.). Anhui Zesheng Technology Co., Ltd.. [20] Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022, October 25). ResearchGate. [3] Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. (2021, March 16). ACS Omega. [21] Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022, October 25). NIH. [2] isoquinoline derivatives and its medicinal activity. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [22] 1-(Isoquinolin-1-yl)ethanone | 58022-21-2. (n.d.). Sigma-Aldrich. [23] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). NIH. [24] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). ResearchGate. [25] 1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. [4] Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. (n.d.). PubMed. [26] Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022, October 25). The Journal of Organic Chemistry. [27] 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. (n.d.). PubChem. [28] Isoquinoline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [29] Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific. [30] Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation. (2021, September 14). Australian Industrial Chemicals Introduction Scheme.

Sources

- 1. 1-ISOQUINOLIN-3-YL-ETHANONE | 91544-03-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CA2738563C - 8-substituted isoquinoline derivatives and the use thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. US6362181B1 - Isoquinolones - Google Patents [patents.google.com]

- 8. US5916899A - Isoquinoline derivatives and isoquinoline combinatorial libraries - Google Patents [patents.google.com]

- 9. Substituted isoquinolin-1(2H)-ones, and methods of use thereof - Patent US-8193182-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. spectrabase.com [spectrabase.com]

- 14. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 15. 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | C13H17NO3 | CID 4839580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemscene.com [chemscene.com]

- 17. rsc.org [rsc.org]

- 18. Isoquinoline [webbook.nist.gov]

- 19. Identification, synthesis, and biological evaluation of the metabolites of 3-amino-6-(3'-aminopropyl)-5H-indeno[1,2-c]isoquinoline-5,11-(6H)dione (AM6-36), a promising rexinoid lead compound for the development of cancer chemotherapeutic and chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1-(Isoquinolin-1-yl)ethan-1-one | C11H9NO | CID 13157214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Isoquinoline [webbook.nist.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. spectrabase.com [spectrabase.com]

- 25. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 26. mdpi.com [mdpi.com]

- 27. uanlch.vscht.cz [uanlch.vscht.cz]

- 28. 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | C18H19NO | CID 169452751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Updating Reaction Mechanistic Domains for Skin Sensitization: 1. Nucleophilic Skin Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]

1-(Isoquinolin-6-YL)ethanone molecular structure

An in-depth technical guide on the molecular structure and applications of a specific chemical compound, tailored for a scientific audience, requires precise, verified, and comprehensive data. This includes detailed spectroscopic analyses (NMR, IR, MS), definitive physicochemical properties, and reproducible experimental protocols.

After a thorough and extensive search of publicly available scientific literature and chemical databases, it has been determined that the specific, detailed data required to construct a technical guide on 1-(Isoquinolin-6-YL)ethanone to the specified standard of quality and scientific integrity is not available.

Crucial missing information includes:

-

Verified Spectroscopic Data: No definitive ¹H NMR, ¹³C NMR, mass spectrometry, or IR spectra specifically for this compound could be located. This data is the cornerstone of any guide on molecular structure.

-

Detailed Synthesis Protocol: A reproducible, step-by-step experimental protocol for the synthesis of this specific isomer, including reaction conditions, purification methods, and characterization of the final product, is not documented in the available literature.

-

Physicochemical Properties: Experimentally determined data such as melting point, boiling point, and solubility are not available.

-

Specific Biological Assays: While the broader class of isoquinolines is known for its wide range of biological activities, no studies detailing the specific biological evaluation or screening of this compound could be found.

Without this fundamental data, creating a guide that meets the required standards of expertise, authoritativeness, and trustworthiness for an audience of researchers and scientists is not possible. Constructing a document based on inferences from related isomers or general class properties would not provide the level of technical accuracy and reliability demanded by the prompt.

Unlocking the Therapeutic Potential of 1-(Isoquinolin-6-YL)ethanone: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 1-(Isoquinolin-6-YL)ethanone, a heterocyclic compound belonging to the esteemed isoquinoline family. While direct biological data for this specific molecule is emerging, its structural features, particularly the substitution at the 6-position, point towards significant therapeutic potential, most notably in the realm of enzyme inhibition. This document serves as a roadmap for researchers and drug development professionals, outlining a logical path from synthesis to biological evaluation, grounded in the established pharmacology of related isoquinoline derivatives.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3][4][5][6] From the potent analgesic properties of morphine to the antibacterial effects of berberine, the isoquinoline scaffold has proven to be a versatile template for the development of therapeutic agents.[6] Its derivatives have been investigated for their utility as anticancer, antiviral, and anti-inflammatory agents, underscoring the significance of this heterocyclic system in drug discovery.[2][5]

Hypothesized Biological Activity of this compound: A Focus on ROCK Inhibition

A compelling body of evidence suggests that 6-substituted isoquinoline derivatives are potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[7][8] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in the pathophysiology of various diseases, including hypertension, cancer, and glaucoma. The substitution at the 6-position of the isoquinoline ring appears to be a key determinant for ROCK inhibitory activity.[7][8]

Therefore, it is hypothesized that this compound may function as a ROCK inhibitor. The ethanone moiety at the 6-position could engage in key interactions within the ATP-binding pocket of the enzyme.

The ROCK Signaling Pathway

The ROCK signaling pathway is a central regulator of cell shape, motility, and contraction. Its overactivation is associated with various pathological conditions.

Caption: The ROCK signaling pathway, a potential target for this compound.

Synthesis of this compound

While multiple strategies exist for the synthesis of isoquinoline derivatives, a plausible and adaptable route for the preparation of this compound is presented below. This protocol is based on established methodologies for similar structures.[1][9][10][11]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of well-defined in vitro assays are recommended.

In Vitro ROCK-I Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on ROCK-I activity.

Materials:

-

Recombinant human ROCK-I enzyme

-

Fluorescently labeled peptide substrate (e.g., from myosin phosphatase targeting subunit 1, MYPT1)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

IMAP™ binding reagent (Molecular Devices) or similar technology

-

Test compound (this compound) dissolved in DMSO

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In a 384-well plate, combine the ROCK-I enzyme and the fluorescently labeled peptide substrate in the assay buffer.

-

Initiation of Reaction: Add ATP to the wells to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Termination and Detection: Add the IMAP™ binding reagent to stop the reaction and bind to the phosphorylated substrate.

-

Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Screening using MTT Assay

This assay will assess the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A-549, MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Test compound (this compound)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Experimental Workflow for Cytotoxicity Screening

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

Quantitative data obtained from the aforementioned assays should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC50) |

| Kinase Assay | ROCK-I | Inhibition | To be determined |

| Cytotoxicity | HeLa | Viability | To be determined |

| Cytotoxicity | A-549 | Viability | To be determined |

| Cytotoxicity | MCF-7 | Viability | To be determined |

| Cytotoxicity | HT-29 | Viability | To be determined |

Conclusion and Future Directions

While the biological activity of this compound is yet to be fully elucidated, its structural similarity to known bioactive molecules, particularly ROCK inhibitors, makes it a compound of significant interest for further investigation. The synthetic and screening protocols outlined in this guide provide a robust framework for its evaluation. Future studies should focus on confirming its hypothesized activity, elucidating its mechanism of action, and exploring its therapeutic potential in relevant disease models.

References

-

1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. PubMed Central. [Link]

-

Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. PubMed. [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing). [Link]

-

Studies on quinones. Part 41: synthesis and cytotoxicity of isoquinoline-containing polycyclic quinones. PubMed. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]

-

Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. NIH. [Link]

-

Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. Brieflands. [Link]

-

Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. University of Pretoria. [Link]

-

Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar. [Link]

-

Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. [Link]

-

Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine. PubMed. [Link]

-

Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]

-

Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. ResearchGate. [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. [Link]

-

Biologically active isoquinoline alkaloids covering 2014-2018. PubMed. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. ResearchGate. [Link]

-

Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]

-

Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine. PubMed Central. [Link]

-

Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PubMed. [Link]

- Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde.

-

Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry (ACS Publications). [Link]

-

1-(Isoquinolin-1-yl)ethanone. Alchem.Pharmtech. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 1-(Isoquinolin-6-YL)ethanone

This guide provides a detailed technical analysis of the spectroscopic data for 1-(Isoquinolin-6-YL)ethanone, also known as 6-acetylisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles with practical, field-proven methodologies. Given the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide offers an expert-level predictive interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in the analysis of the core isoquinoline scaffold and related structures.

Introduction and Molecular Structure

The isoquinoline moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous alkaloids and synthetic compounds with significant pharmacological activities.[1] The introduction of an acetyl group at the C-6 position, yielding this compound, creates a key intermediate for the synthesis of more complex molecular architectures. Accurate structural confirmation and purity assessment are paramount, for which spectroscopic methods are the definitive tools.

This document provides a predictive but robust characterization of this compound. The causality behind predicted spectral features is explained by referencing the well-documented spectra of the parent isoquinoline heterocycle and the predictable electronic effects of the acetyl substituent.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra are based on known data for isoquinoline[2] and the principles of substituent-induced chemical shift effects.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the seven aromatic protons and the three methyl protons. The acetyl group, being an electron-withdrawing group, will deshield protons on the carbocyclic ring, particularly those ortho and para to its position (H-5 and H-7). Protons on the pyridine ring (H-1, H-3, H-4) will be less affected but will appear at characteristically downfield shifts due to the electronegativity of the nitrogen atom.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-1 | ~9.25 | s | - | Singlet, adjacent to N, typically the most downfield proton. |

| H-3 | ~8.55 | d | ~5.8 | Doublet, coupled to H-4. |

| H-4 | ~7.65 | d | ~5.8 | Doublet, coupled to H-3. |

| H-5 | ~8.20 | d | ~8.7 | Doublet, ortho to the acetyl group, significantly deshielded. |

| H-7 | ~8.10 | dd | ~8.7, ~1.8 | Doublet of doublets, ortho to the acetyl group and coupled to H-8. |

| H-8 | ~7.80 | d | ~8.7 | Doublet, coupled to H-7. |

| H-5' | ~8.40 | s | - | Singlet, deshielded by proximity to the acetyl group and ring current. |

| -CH₃ | ~2.70 | s | - | Singlet, characteristic of an aryl methyl ketone. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework. The carbonyl carbon of the acetyl group is expected to appear significantly downfield (~197 ppm). The carbon atoms of the isoquinoline ring will show shifts consistent with their position relative to the nitrogen atom and the acetyl substituent.[2]

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O | ~197.5 | Characteristic chemical shift for an aryl ketone carbonyl. |

| C-1 | ~152.5 | Adjacent to nitrogen, deshielded. |

| C-3 | ~143.2 | Adjacent to nitrogen, deshielded. |

| C-4 | ~120.8 | Shielded relative to C-3. |

| C-4a | ~135.0 | Bridgehead carbon. |

| C-5 | ~129.0 | Deshielded by ortho acetyl group. |

| C-6 | ~137.0 | Ipso-carbon attached to the acetyl group. |

| C-7 | ~128.5 | Deshielded by para acetyl group. |

| C-8 | ~127.0 | Typical aromatic carbon shift. |

| C-8a | ~128.0 | Bridgehead carbon. |

| -CH₃ | ~26.8 | Characteristic shift for an acetyl methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl (C=O) group of the ketone.

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

|---|---|---|---|

| ~3050-3100 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the isoquinoline ring.[3] |

| ~2925 | Weak | Aliphatic C-H Stretch | From the methyl group of the acetyl moiety. |

| ~1685 | Strong | C=O Stretch (Ketone) | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3] |

| ~1590, ~1470 | Medium-Strong | Aromatic C=C Stretch | Characteristic skeletal vibrations of the isoquinoline ring system.[4] |

| ~1360 | Medium | -CH₃ Symmetric Bend | Characteristic bending vibration for a methyl group. |

| ~800-900 | Strong | C-H Out-of-Plane Bend | Pattern is indicative of the substitution on the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₉NO), the molecular weight is 171.20 g/mol .

-

Molecular Ion (M⁺˙): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 171.

-

Key Fragmentation: The most characteristic fragmentation is the α-cleavage of the acyl group, leading to the loss of the methyl radical (•CH₃), resulting in a stable acylium ion.

-

[M - 15]⁺: A strong peak at m/z = 156 ([M - CH₃]⁺), corresponding to the isoquinolin-6-ylcarbonyl cation. This is often the base peak.

-

[M - 43]⁺: A subsequent loss of carbon monoxide (CO) from the acylium ion can lead to a peak at m/z = 128 ([M - CH₃ - CO]⁺), corresponding to the isoquinolin-6-yl cation. The parent isoquinoline has a molecular ion at m/z=129.[5]

-

Experimental Protocols

To obtain the spectroscopic data discussed, standardized and rigorously controlled experimental procedures are essential.

General Workflow for Spectroscopic Analysis

Sources

An In-depth Technical Guide to the Solubility of 1-(Isoquinolin-6-YL)ethanone

A Predictive and Methodological Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 1-(Isoquinolin-6-YL)ethanone, a heterocyclic ketone, presents a unique structural motif of interest in medicinal chemistry. This guide provides a comprehensive analysis of the predicted solubility of this compound across a range of common solvents. In the absence of direct experimental data, this paper establishes a robust theoretical framework for predicting its solubility based on an analysis of its constituent chemical moieties: the isoquinoline ring system and the ethanone group. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to validate these predictions and generate reliable data for drug development pipelines.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable drug exposure, and ultimately, therapeutic failure. Therefore, a thorough understanding and accurate measurement of a compound's solubility profile early in the development process are paramount.[2][3]

This compound is a molecule of significant interest, combining the structural features of isoquinoline, a nitrogen-containing heterocycle found in many natural alkaloids and synthetic drugs, and a simple aromatic ketone.[4] This unique combination imparts specific physicochemical properties that are expected to govern its solubility. This guide will first deconstruct the molecule to predict its solubility behavior and then provide the methodologies to empirically determine it.

Theoretical Solubility Profile of this compound: A Predictive Analysis

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. By examining the structural components of this compound, we can make informed predictions about its solubility in various solvent classes.

Structural and Physicochemical Insights

This compound is composed of an isoquinoline ring system linked to an ethanone (acetyl) group at the 6-position.

-

Isoquinoline Moiety: Isoquinoline is a weakly basic, aromatic heterocycle.[5] The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated in acidic solutions, which significantly increases aqueous solubility.[4][5] The fused benzene ring imparts a degree of lipophilicity. Isoquinoline itself has low solubility in water but is soluble in many organic solvents like ethanol, ether, and chloroform.[4][5][6]

-

Ethanone (Acetyl) Moiety: The acetyl group (–COCH₃) is a polar functional group due to the carbonyl (C=O) bond. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor.[7][8] Acetophenone (C₆H₅COCH₃), a simple analog, is slightly soluble in water and freely soluble in organic solvents like ethanol and ether.[9][10][11][12]

Predicted Solubility in Different Solvent Classes

Based on the analysis of its structural components, the following solubility profile for this compound is predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

-

Water: The molecule is expected to have low to moderate solubility in neutral water. The polar acetyl group and the nitrogen atom in the isoquinoline ring can form hydrogen bonds with water molecules, aiding dissolution.[13][14] However, the relatively large, aromatic isoquinoline ring system is hydrophobic and will limit solubility.

-

Aqueous Acids (e.g., dilute HCl): Solubility in acidic aqueous solutions is predicted to be significantly enhanced . The basic nitrogen of the isoquinoline ring (pKa of isoquinoline is 5.14) will be protonated, forming a salt which is much more polar and readily solvated by water.[4][5]

-

Alcohols (e.g., Ethanol, Methanol): Good solubility is expected in alcohols. These solvents can act as both hydrogen bond donors and acceptors, and their lower polarity compared to water will better accommodate the lipophilic isoquinoline portion of the molecule.

-

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)):

-

High solubility is predicted in these solvents. The strong dipole-dipole interactions between the solvent and the polar acetyl and isoquinoline moieties will drive dissolution.[7] DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

-

-

Nonpolar Solvents (e.g., Hexane, Toluene):

-

Poor solubility is anticipated in nonpolar solvents. The overall polarity of this compound, arising from the nitrogen heterocycle and the carbonyl group, will result in weak interactions with nonpolar solvent molecules.

-

Quantitative Prediction: Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). The principle of HSP is "like dissolves like," where materials with similar HSP values are likely to be miscible.[15][16] The total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[17]

While the exact HSP values for this compound are not available, they can be estimated based on its structure. A solvent is considered a "good" solvent if the "distance" (Ra) between its HSP values and those of the solute is small, typically within a defined interaction radius (R0).

The relationship is defined by: (Ra)² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A Relative Energy Difference (RED) number can be calculated as RED = Ra / R0. A RED < 1 indicates high affinity and likely solubility.[16]

To experimentally determine the HSP of this compound, its solubility would be tested in a range of solvents with known HSP values. The results ("good" or "poor" solvent) are then used to calculate the HSP sphere of the compound.[17][18]

Table 1: Predicted Solubility of this compound and Rationale

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (neutral) | Low to Moderate | Hydrogen bonding capability of N and C=O is offset by the large hydrophobic ring system. |

| Water (acidic, pH < 4) | High | Protonation of the isoquinoline nitrogen forms a soluble salt.[4][5] | |

| Ethanol, Methanol | Good to High | Good balance of polarity and hydrogen bonding to solvate both polar and nonpolar parts of the molecule. | |

| Polar Aprotic | DMSO, Acetone, Acetonitrile | High | Strong dipole-dipole interactions with the polar functional groups. |

| Nonpolar | Hexane, Toluene | Poor | Mismatch in polarity; weak solute-solvent interactions. |

Experimental Determination of Solubility: Protocols and Methodologies

To move from prediction to empirical data, rigorous experimental protocols are essential. The following section details the gold-standard methods for determining the thermodynamic solubility of a compound like this compound.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the most reliable method for determining equilibrium solubility.[19][20] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, ethanol, etc.). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) to allow for equilibration. The time required to reach equilibrium should be determined experimentally (e.g., by taking samples at 24, 48, and 72 hours) and is typically 24-72 hours.[2]

-

Phase Separation: After equilibration, the suspension must be separated to isolate the saturated solution from the undissolved solid. This is a critical step and can be achieved by either:

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Filter the suspension through a low-binding filter (e.g., PVDF or PTFE) that does not adsorb the compound.

-

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calibration: Create a calibration curve using known concentrations of this compound to ensure accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL. The pH of the saturated solution should also be measured and reported, especially for aqueous solvents.[20]

Diagram: Shake-Flask Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Potentiometric Titration for pH-Dependent Solubility and pKa Determination

For ionizable compounds like this compound, solubility is pH-dependent. Potentiometric titration is an excellent method to determine both the pKa and the intrinsic solubility (solubility of the un-ionized form).[21][22][23]

Protocol: Potentiometric Titration for pKa and Intrinsic Solubility

-

Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[24]

-

Sample Preparation: Prepare a solution of this compound in a co-solvent/water mixture if necessary to achieve an initial soluble concentration. A constant ionic strength should be maintained using a background electrolyte like KCl.[24]

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Titrate the solution with a standardized acid (e.g., 0.1 M HCl). The basic isoquinoline nitrogen will be protonated.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Precipitation and Re-dissolution: As the pH changes, the compound may precipitate. Continue the titration to cause the precipitate to re-dissolve as the pH moves further from the pKa.

-

Data Analysis: The pKa is determined from the inflection point of the titration curve in the region where the compound is fully dissolved. The intrinsic solubility can be calculated from the pH at which precipitation begins, using the Henderson-Hasselbalch equation and the measured pKa.[21]

Diagram: Logic for pH-Dependent Solubility

Sources

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. Fused heterocyclic compound isoquinoline | PPTX [slideshare.net]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acetophenone: Properties, Structure & Important Uses Explained [vedantu.com]

- 10. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acetophenone - Wikipedia [en.wikipedia.org]

- 12. Acetophenone | 98-86-2 [chemicalbook.com]

- 13. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 16. processchemistryportal.com [processchemistryportal.com]

- 17. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 18. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

The Isoquinoline Scaffold: A Privileged Structure in Modern Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoquinoline nucleus, a heterocyclic aromatic scaffold composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit an extensive range of pharmacological activities, positioning them as "privileged structures" for therapeutic development.[3] This technical guide provides an in-depth exploration of the significant therapeutic applications of isoquinoline compounds, with a primary focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in the evaluation and development of novel isoquinoline-based therapeutics. This guide is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this versatile class of compounds.

The Isoquinoline Core: A Foundation for Diverse Bioactivity

The unique structural and electronic properties of the isoquinoline ring system make it a versatile scaffold for interacting with a multitude of biological targets.[2] The presence of the nitrogen atom imparts basicity and the capacity for hydrogen bonding, while the fused aromatic system allows for π-π stacking and hydrophobic interactions. These features have been exploited by nature and medicinal chemists alike to generate a vast library of compounds with a broad spectrum of biological effects, including anti-inflammatory, antiviral, analgesic, and enzyme inhibitory activities.[1][2]

Many successful drugs on the market incorporate the isoquinoline nucleus, such as the vasodilator papaverine, the muscle relaxant tubocurarine, and the anticancer agent noscapine, underscoring the clinical relevance of this scaffold.[1][4]

Anticancer Applications of Isoquinoline Compounds

The fight against cancer has been a major focus of isoquinoline research, with numerous compounds demonstrating potent cytotoxic and cytostatic effects against various cancer cell lines.[5][6][7] The anticancer mechanisms of isoquinolines are diverse and often multi-targeted, making them promising candidates for overcoming drug resistance.[5][8]

Mechanisms of Anticancer Action

Isoquinoline derivatives exert their anticancer effects through several key mechanisms:

-

Targeting Pro-Survival Signaling Pathways: Many isoquinolines have been shown to inhibit critical signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/NF-κB pathways.[5] By blocking these pathways, these compounds can induce cell cycle arrest and apoptosis.

-

Induction of Apoptosis and Cell Cycle Arrest: A common mechanism of action is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[6][7] This is often achieved by modulating the expression of key regulatory proteins, such as the Bcl-2 family of proteins and cyclins.

-

DNA Intercalation and Topoisomerase Inhibition: Some isoquinoline alkaloids can bind directly to DNA, disrupting its structure and interfering with replication and transcription processes.[6] Others act as potent inhibitors of topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, leading to catastrophic DNA damage and cell death.

-

Inhibition of Microtubule Polymerization: Certain isoquinoline compounds, like noscapine, can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[4][8] This disruption leads to mitotic arrest and subsequent apoptosis.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative isoquinoline compounds against various human cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference(s) |

| Berberine | HT29 | Colon Cancer | 52.37 ± 3.45 | [5][9][10] |

| T47D | Breast Cancer | 25 | [6] | |

| MCF-7 | Breast Cancer | 25 | [6] | |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [9][10] | |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [9][10] | |

| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [9][10] | |

| Sanguinarine | HeLa | Cervical Cancer | 2.43 | [11] |

| SiHa | Cervical Cancer | 3.07 | [11] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.56 | [12] | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.60 | [12] | |

| Bel7402 | Hepatocellular Carcinoma | 2.90 | [13] | |

| HepG2 | Hepatocellular Carcinoma | 2.50 | [13] | |

| H1299 | Non-Small-Cell Lung Cancer | - | [14] | |

| H460 | Non-Small-Cell Lung Cancer | - | [14] | |

| Lamellarin D | Various | - | 0.038 - 0.110 | [15] |

| Lamellarin N Analog | EGFR T790M/L858R mutant | Non-Small Cell Lung Cancer | 0.0318 | [15] |

Signaling Pathway Visualization: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[16] Several isoquinoline compounds have been shown to target this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline compounds.

Antimicrobial Applications of Isoquinoline Compounds

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant activity against a broad spectrum of pathogens, including bacteria and fungi.[11][17][18]

Mechanisms of Antimicrobial Action

The antimicrobial effects of isoquinolines are attributed to several mechanisms:

-

Disruption of Cell Wall and Membrane Integrity: Some isoquinolines can interfere with the synthesis of the bacterial cell wall or directly disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.[17]

-

Inhibition of Nucleic Acid Synthesis: These compounds can inhibit essential bacterial processes such as DNA and RNA synthesis, thereby preventing replication and growth.[17]

-

Inhibition of Bacterial Enzymes: Isoquinolines can target and inhibit crucial bacterial enzymes involved in various metabolic pathways.

Data Presentation: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoquinoline compounds against various bacterial strains.

| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference(s) |

| HSN584 | Staphylococcus aureus (MRSA) | Positive | 4-8 | [19] |

| Enterococcus faecium (VRE) | Positive | 4 | [19] | |

| Streptococcus pneumoniae (MDR) | Positive | 4 | [19] | |

| HSN739 | Staphylococcus aureus (MRSA) | Positive | 4-8 | [19] |

| Enterococcus faecium (VRE) | Positive | 4 | [19] | |

| Streptococcus pneumoniae (MDR) | Positive | 4 | [19] | |

| Spathullin B | Staphylococcus aureus | Positive | 1 | |

| Compound 8d | Staphylococcus aureus | Positive | 16 | |

| Enterococcus faecium | Positive | 128 | ||

| Compound 8f | Staphylococcus aureus | Positive | 32 | |

| Streptococcus pneumoniae | Positive | 32 | ||

| Enterococcus faecium | Positive | 64 |

Neuroprotective Applications of Isoquinoline Compounds

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant global health challenge.[5][6] Isoquinoline alkaloids have emerged as promising neuroprotective agents due to their ability to combat various pathological processes in the brain.[9]

Mechanisms of Neuroprotection

The neuroprotective effects of isoquinolines are multifaceted and include:

-

Antioxidant and Anti-inflammatory Effects: Many isoquinolines can scavenge reactive oxygen species (ROS) and reduce inflammation in the brain, two key contributors to neuronal damage.[2][17]

-

Modulation of Neurotransmitter Systems: Some compounds can influence the levels and activity of neurotransmitters like acetylcholine and dopamine, which are crucial for cognitive function and motor control.

-

Inhibition of Neuronal Apoptosis: Isoquinolines can protect neurons from programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family.[11]

-

Activation of Pro-Survival Signaling Pathways: Compounds like nuciferine have been shown to activate the Nrf2/HO-1 signaling pathway, which plays a critical role in cellular defense against oxidative stress.[8]

Signaling Pathway Visualization: Neuroprotective Mechanisms

The neuroprotective effects of isoquinoline compounds are often mediated by the modulation of key signaling pathways that control oxidative stress and apoptosis.

Caption: Neuroprotective signaling pathways modulated by isoquinoline compounds.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the therapeutic potential of isoquinoline compounds.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoquinoline compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18]

Protocol:

-

Prepare Inoculum: Grow the bacterial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the isoquinoline compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.[18] Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[18]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE). The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow product. The rate of color formation is proportional to AChE activity and is inhibited in the presence of an inhibitor.

Protocol:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the isoquinoline test compound in a suitable buffer (e.g., phosphate buffer).

-

Assay Setup (96-well plate):

-

Add buffer to all wells.

-

Add the test compound at various concentrations to the test wells.

-

Add buffer with the same solvent concentration to the control wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

-

Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.

Conclusion and Future Directions

The isoquinoline scaffold is undeniably a rich source of biologically active compounds with immense therapeutic potential. The diverse mechanisms of action exhibited by these compounds, particularly in the realms of oncology, infectious diseases, and neurodegeneration, highlight their importance in modern drug discovery. The ability of isoquinolines to modulate multiple signaling pathways and cellular processes offers a promising strategy for addressing complex diseases and overcoming drug resistance.

Future research should focus on several key areas:

-

Lead Optimization: The synthesis of novel isoquinoline derivatives with improved potency, selectivity, and pharmacokinetic profiles is crucial for translating preclinical findings into clinical success.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by isoquinoline compounds will facilitate rational drug design and the identification of biomarkers for patient stratification.

-

In Vivo Efficacy and Safety: Rigorous in vivo studies are necessary to validate the therapeutic potential of promising isoquinoline candidates and to assess their safety profiles.

-

Combination Therapies: Exploring the synergistic effects of isoquinoline compounds with existing drugs could lead to more effective treatment regimens with reduced side effects.

References

- Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

-

Mello, A. L. do N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944–956. [Link]

-

Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 10(12), 1026-1043. [Link]

-

Karanja, C. W., Naganna, N., Abutaleb, N. S., Dayal, N., Onyedibe, K. I., Aryal, U., Seleem, M. N., & Sintim, H. O. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5085. [Link]

-

Kim, J. B., Yu, J.-H., Ko, E., Lee, K.-W., & Park, S.-Y. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1633. [Link]

-

Gajdács, M., & Urbán, E. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811–824. [Link]

-

Yang, Z. X., & Liao, J. B. (2022). Effects of nuciferine on Nrf2/HO-1 signaling pathway in adipose tissue of obesity model rats. Food Therapy and Health Care, 4(1), 2. [Link]

-

Kim, E. J., & Lee, J. A. (2012). Sanguinarine inhibits growth of human cervical cancer cells through the induction of apoptosis. Oncology Letters, 3(5), 1113–1116. [Link]

-

Li, G., Wang, Y., & Liu, H. (2021). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Archives of Medical Science, 17(2), 430–437. [Link]

-

Kim, J. B., Yu, J.-H., Ko, E., Lee, K.-W., & Park, S.-Y. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1633. [Link]

-

ResearchGate. (n.d.). Neuroprotective mechanism of isoquinoline alkaloids. Retrieved from [Link]

-

Sener, B., Bingol, F., & Abbasoglu, U. (1991). Antimicrobial activity of some isoquinoline alkaloids. Archiv der Pharmazie, 324(6), 379–380. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Li, G., Wang, Y., & Liu, H. (2021). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Archives of Medical Science, 17(2), 430–437. [Link]

-

ResearchGate. (n.d.). IC50 values of sanguinarine for different HCC cell lines. Retrieved from [Link]

-

Li, Y., Zhang, J., & Wang, L. (2021). Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration. Avicenna Journal of Phytomedicine, 11(6), 578–587. [Link]

-

Wang, Y., Li, Y., & Zhang, J. (2023). Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. International Journal of Molecular Sciences, 24(7), 6688. [Link]

-

ResearchGate. (n.d.). Summary of antimicrobial activity of some classes of isoquinoline. Retrieved from [Link]

-

Karanja, C. W., Naganna, N., Abutaleb, N. S., Dayal, N., Onyedibe, K. I., Aryal, U., Seleem, M. N., & Sintim, H. O. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5085. [Link]

-

Nielsen, J., Nielsen, J. C., & Larsen, T. O. (2017). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. Molecules, 22(10), 1667. [Link]

-

Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]

-

Naganna, N., Karanja, C. W., & Sintim, H. O. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(15), 4467. [Link]

-

Al-Oqaili, Z. N., Al-Maliki, S. J., & Al-Khafaji, N. Q. (2021). Involvement of AKT/PI3K Pathway in Sanguinarine's Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells. Anticancer Research, 41(10), 4877–4888. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

-

Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... Retrieved from [Link]

-

Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

-

Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of 16 on the expression of apoptotic (Bax, Bcl-2, and caspase-3).... Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Retrieved from [Link]

Sources

- 1. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of L-tetrahydropalmatine on the expressions of bcl-2 and bax in rat after acute global cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Study of the potential neuroprotective effect of Dunaliella salina extract in SH-SY5Y cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Tetrahydropalmatine protects against methamphetamine-induced spatial learning and memory impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tmrjournals.com [tmrjournals.com]

- 19. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Isoquinoline Derivatives

Introduction: The Isoquinoline Core as a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a quintessential example of such a "privileged structure".[1][2] This assertion is not merely academic; it is substantiated by the sheer diversity of biological activities exhibited by both natural and synthetic isoquinoline derivatives.[1][3][4] From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine and the anticancer potential of numerous synthetic analogs, the isoquinoline nucleus is a versatile template for molecular design.[3][4]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of isoquinoline derivatives. It is intended for researchers, scientists, and drug development professionals. We will dissect the nuanced ways in which structural modifications to the isoquinoline core influence biological activity, moving beyond simple observation to understand the underlying physicochemical principles. Our discussion will be grounded in field-proven insights and supported by authoritative references, offering a robust framework for the rational design of next-generation isoquinoline-based therapeutics.

Pillar 1: General Principles of Isoquinoline SAR - The Modification Hotspots

The biological activity of an isoquinoline derivative is not a monolithic property of the core itself, but rather a dynamic function of the substituents appended to it. Understanding where and how to modify the isoquinoline ring is fundamental to any SAR campaign.

The isoquinoline nucleus presents several key positions for substitution that critically influence its pharmacological profile. Modifications at positions C1, C3, C4, and the nitrogen atom (N2) are particularly significant.[2] The nature of these substituents dictates the molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: General Isoquinoline Scaffold and Key Modification Sites.

Pillar 2: SAR in Major Therapeutic Areas

The versatility of the isoquinoline scaffold is best appreciated by examining its SAR across different therapeutic domains.

Anticancer Activity

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[4][5][6]

A noteworthy example is the development of pyrrolo[2,1-a]isoquinoline-based molecules, such as the lamellarins, which exhibit cytotoxicity against a wide array of cancer cell lines. SAR studies on these compounds have revealed that specific substitution patterns are crucial for their activity. For instance, the methoxy-acetophenone moiety in certain lamellarin derivatives is a critical determinant for inhibiting breast cancer resistance protein (BCRP), a key player in multidrug resistance.

| Compound/Derivative | Modification | Target/Mechanism | Observed Activity (IC50/GI50) | Reference |

| Lamellarin Analogue 3 | N-(3-morpholinopropyl)-substituted isoquinoline | Antiproliferative | Mean GI50 of 39 nM across various cancer cell lines | [4] |

| 3-Biphenyl-N-methylisoquinolin-1-one (7) | Biphenyl group at C3, Methyl group at N2 | Anticancer | Potent activity against five human cancer cell lines | [7] |